molecular formula C22H25N3O2 B2846389 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-18-8

2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2846389
CAS No.: 443329-18-8
M. Wt: 363.461
InChI Key: IBIVYEACFIQUIY-UHFFFAOYSA-N
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Description

“2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . These compounds exhibit a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .


Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives often relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxaline derivatives is planar and fused . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC-rich minor groove of the DNA .


Chemical Reactions Analysis

The majority of the approaches reported in the literature for the synthesis of indolo[2,3-b]quinoxaline derivatives rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives can vary depending on the specific substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .

Scientific Research Applications

Anticancer Activity

The synthesis and anticancer evaluation of certain indolo[2,3-b]quinoline derivatives, including their synthesis from 1,4-dihydroxyquinoline through various chemical reactions, have shown that 5-methylated derivatives are more cytotoxic than their 6-methylated counterparts and indolo[2,3-b]quinoline precursors. Notably, 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline was found to be the most cytotoxic, exhibiting selective cytotoxicities for various cancer cell lines (Yeh‐long Chen et al., 2004).

DNA and Protein Interactions

6H-Indolo[2,3-b]quinoxaline compounds have demonstrated a broad range of pharmacological activities, primarily through DNA intercalation. This interaction mechanism is crucial for their anticancer, antiviral, and other activities. The thermal stability of the intercalated complex between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is a significant factor in elucidating their biological activities. Some derivatives, such as NCA0424 and B-220, have shown high binding affinity to DNA, which correlates with their biological activities (N. Moorthy et al., 2013).

Synthesis and Pesticidal Activities

Research on quinoxaline derivatives for new pesticides and pharmaceuticals has highlighted the synthesis of several novel compounds demonstrating herbicidal, fungicidal, and insecticidal activities. Notably, certain derivatives have shown broad-spectrum fungicidal activity against plant pathogens and may serve as prototypes for further development of agricultural fungicides (Xinghai Liu et al., 2020).

Antimicrobial Activity

Quinoxaline derivatives, including those containing indoline-2,3-dione or thiazolidinone residues, have been synthesized and shown to exhibit antimicrobial activity against a range of bacteria and fungi. This suggests their potential as novel antimicrobial agents for further investigation and development (A. El-Gendy et al., 1995).

Future Directions

Given the wide variety of pharmacological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives , there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring different substituents and side chains to enhance the therapeutic potential of these compounds.

Properties

IUPAC Name

2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-5-26-19-11-16-17(12-20(19)27-6-2)24-22-21(23-16)15-9-7-8-10-18(15)25(22)13-14(3)4/h7-12,14H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIVYEACFIQUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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